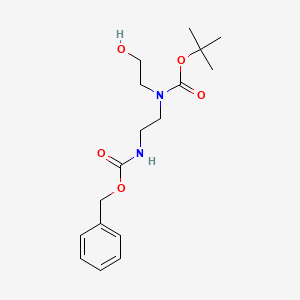
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Overview
Description
Tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a synthetic compound featuring a tert-butyl group and a benzyloxycarbonyl-protected amino group. This molecule stands out for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate, also known as tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate, is a protected hydroxylamine It’s known to participate in c-n cross coupling reactions .
Mode of Action
The compound’s mode of action involves its interaction with various carbon nucleophiles. It participates in facile intramolecular cyclization with these nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic attack.
Biochemical Pathways
The compound’s ability to undergo c-n cross coupling reactions and form protected cyclic hydroxamic acids suggests that it may be involved in pathways related to nitrogen metabolism or pathways involving cyclic compounds .
Result of Action
The formation of protected cyclic hydroxamic acids suggests that the compound may have roles in the synthesis of these acids, which are known to have various biological activities .
Action Environment
The compound’s reactions are typically carried out under anhydrous conditions, suggesting that the presence of water could potentially influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves several steps:
Formation of the Hydroxyethyl Group: : Starting from a precursor like ethylene oxide, the hydroxyethyl group is introduced via nucleophilic substitution.
Introduction of the Amino Group: : Using methods such as reductive amination or nucleophilic substitution.
Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl group via standard protection protocols.
Attachment of the Tert-Butyl Carbamate: : This final step involves reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and lower costs, involving:
Continuous flow reactions for safer handling of reactive intermediates.
Use of green chemistry principles to minimize waste and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: : The benzyloxycarbonyl group can be removed using catalytic hydrogenation.
Substitution: : The hydroxyethyl group can undergo nucleophilic substitutions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Palladium on carbon with hydrogen.
Substitution: : Alkyl halides and bases like sodium hydride.
Major Products
Oxidation: : Produces a carbonyl-containing derivative.
Reduction: : Yields the free amine.
Substitution: : Various substituted derivatives based on the nucleophiles used.
Scientific Research Applications
This compound finds extensive applications across multiple fields:
Chemistry: : Utilized as a building block in organic synthesis for creating complex molecules.
Biology: : Employed in studies involving enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can protect active agents until they reach the target site.
Industry: : Used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected Aminoethyl Compounds: : Differ mainly in the protecting group used.
Hydroxyethyl Carbamates: : Variation in the substituents attached to the carbamate.
Benzyloxycarbonyl-protected Amines: : Share similar protecting groups but differ in the core structure.
Highlighting Uniqueness
The combination of tert-butyl carbamate with a benzyloxycarbonyl-protected amino group and a hydroxyethyl moiety makes this compound particularly versatile in synthetic and medicinal applications.
Unique reactivity profile due to the presence of both protected and reactive functional groups.
This compound's uniqueness lies in its well-balanced protective groups and reactivity, making it an invaluable tool for researchers.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZYBYGYKDTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide](/img/structure/B3291795.png)

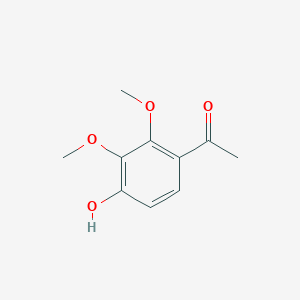
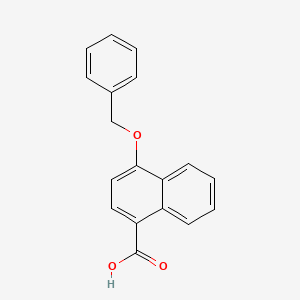
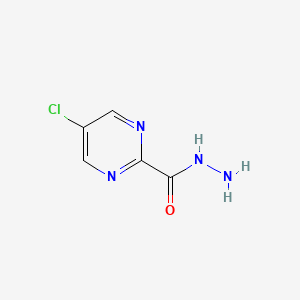

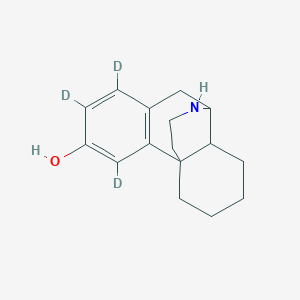
![tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3291833.png)

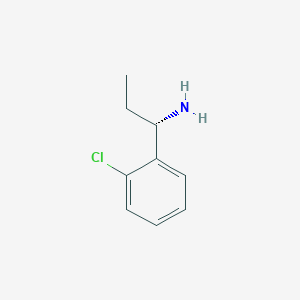
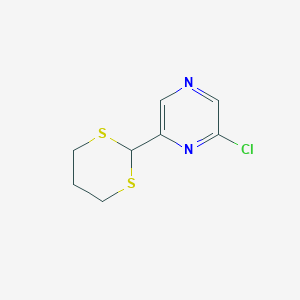
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)

![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)
